molecular formula C8H7F3O B1444920 1-(2,4,6-Trifluorophenyl)ethan-1-ol CAS No. 1250113-83-7

1-(2,4,6-Trifluorophenyl)ethan-1-ol

Cat. No.: B1444920
CAS No.: 1250113-83-7
M. Wt: 176.14 g/mol
InChI Key: DMGIAUMXLVQIHA-UHFFFAOYSA-N
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Description

1-(2,4,6-Trifluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7F3O. It is a colorless liquid with a boiling point of 182°C and a melting point of -2°C. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trifluorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2,4,6-trifluorophenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of the corresponding ketone using palladium on carbon (Pd/C) as a catalyst. This method is favored for its efficiency and scalability, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to 1-(2,4,6-trifluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to 1-(2,4,6-trifluorophenyl)ethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed:

    Oxidation: 1-(2,4,6-Trifluorophenyl)ethanone.

    Reduction: 1-(2,4,6-Trifluorophenyl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2,4,6-Trifluorophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique trifluoromethyl group.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions, particularly in the development of enzyme inhibitors.

    Medicine: It serves as a building block for the synthesis of various medicinal compounds, including anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2,4,6-trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .

Comparison with Similar Compounds

1-(2,4,6-Trifluorophenyl)ethan-1-ol can be compared with other similar compounds, such as:

    1-(2,3,4-Trifluorophenyl)ethan-1-ol: This compound has a different substitution pattern on the phenyl ring, leading to variations in chemical reactivity and biological activity.

    1-(2,4,5-Trifluorophenyl)ethan-1-ol: The position of the fluorine atoms affects the compound’s electronic properties and interactions with molecular targets.

    1-(2,4-Difluorophenyl)ethan-1-ol:

The uniqueness of this compound lies in its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

1-(2,4,6-Trifluorophenyl)ethan-1-ol, also known as (1S)-1-(2,4,6-trifluorophenyl)ethan-1-ol, is a compound that has garnered attention in the fields of chemistry and biology due to its unique trifluoromethyl group. This article delves into its biological activities, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C8_8H7_7F3_3O and features a trifluorophenyl group attached to an ethan-1-ol backbone. The presence of three fluorine atoms enhances its stability and lipophilicity, which are critical for its biological activity and interaction with cellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through cell membranes. This allows it to modulate various intracellular pathways by acting as an enzyme inhibitor or activator.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its effectiveness in inhibiting certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. A study highlighted its selective activity against Chlamydia species, suggesting its potential as a scaffold for developing new antibiotics . Additionally, derivatives of this compound have shown antibacterial activity against strains such as Staphylococcus aureus and Neisseria meningitidis, with minimum inhibitory concentrations (MICs) reported in the range of 8–64 µg/mL .

Anti-inflammatory Effects

In vitro studies using human THP1-Blue™ NF-κB cell lines have evaluated the anti-inflammatory potential of compounds related to this compound. The results indicated that these compounds could modulate inflammatory responses without significant cytotoxicity (IC50 > 20 µM), making them candidates for further therapeutic exploration .

Case Studies

Case Study 1: Antichlamydial Activity

A study focused on synthesizing derivatives based on the trifluorophenyl structure found that certain compounds exhibited significant antichlamydial activity. The presence of the trifluoromethyl group was crucial for enhancing this activity compared to similar compounds lacking this substituent .

Case Study 2: Whole-cell Biotransformation

Another research effort utilized recombinant E. coli for biotransformation processes involving this compound. This method improved the synthesis of neuroprotective compounds by leveraging the compound's structural properties for effective enzymatic reactions .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaUnique Features
1-(2,4-difluorophenyl)ethan-1-olC8_8H8_8F2_2OContains two fluorine atoms; different reactivity
1-(2,6-difluorophenyl)ethan-1-olC8_8H8_8F2_2ODifferent substitution pattern affecting properties
1-(2,4,6-trichlorophenyl)ethan-1-olC8_8H7_7Cl3_3OChlorine atoms alter electronic properties

Properties

IUPAC Name

1-(2,4,6-trifluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGIAUMXLVQIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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